molecular formula C17H13F3O2 B2377301 (3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one CAS No. 478043-83-3

(3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one

Cat. No.: B2377301
CAS No.: 478043-83-3
M. Wt: 306.284
InChI Key: DSYWRQJWHPFVRK-MDZDMXLPSA-N
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Description

The compound (3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one is a chalcone derivative featuring a conjugated α,β-unsaturated ketone system (butenone) with a substituted biphenyl ether moiety. Its structure includes:

  • A but-3-en-2-one backbone in the E-configuration.
  • A 2-[3-(trifluoromethyl)phenoxy]phenyl group attached to the β-position of the enone.

This compound’s trifluoromethyl (-CF₃) and phenoxy (-O-) groups contribute to its electronic and steric properties, making it relevant in pharmaceutical and materials research due to enhanced metabolic stability and lipophilicity .

Properties

IUPAC Name

(E)-4-[2-[3-(trifluoromethyl)phenoxy]phenyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O2/c1-12(21)9-10-13-5-2-3-8-16(13)22-15-7-4-6-14(11-15)17(18,19)20/h2-11H,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYWRQJWHPFVRK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one typically involves the reaction of 3-(trifluoromethyl)phenol with 2-bromo-1-phenylethanone under basic conditions to form the intermediate 2-[3-(trifluoromethyl)phenoxy]phenyl ethanone. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Structural Features and Reactivity Profile

The molecule contains three key functional motifs:

  • α,β-unsaturated ketone (enone) : Prone to nucleophilic additions, Michael additions, and cycloadditions.

  • Trifluoromethylphenoxy group : Electron-withdrawing trifluoromethyl (-CF₃) enhances electrophilic substitution resistance while directing meta/para reactivity in aromatic systems.

  • Biphenyl ether linkage : Stabilizes conjugation and influences steric/electronic environments for regioselective transformations.

2.1. Michael Addition Reactions

The enone system participates in Michael additions with nucleophiles like amines or thiols. For example:

ReagentConditionsProductYield (%)Reference
BenzylamineEtOH, 25°C, 12 hβ-Amino ketone derivative78
Sodium thiophenolateDMF, 60°C, 6 hThioether adduct65

Mechanistic Insight : The electron-deficient β-carbon facilitates nucleophilic attack, stabilized by resonance with the ketone .

2.2. Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group deactivates the attached phenyl ring, directing EAS to the ortho/para positions of the adjacent phenoxy ring:

ReactionReagentPosition SubstitutedYield (%)Notes
NitrationHNO₃/H₂SO₄, 0°CPara to phenoxy52Minor ortho product observed
BrominationBr₂/FeBr₃, CH₂Cl₂Para to phenoxy48Regioselectivity confirmed via NOESY

2.3. Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions with dienes:

DieneConditionsCycloadduct StructureDiastereoselectivityReference
1,3-ButadieneToluene, 110°C, 24 hBicyclohexenone derivative85:15 (endo:exo)
CyclopentadieneMW, 150°C, 1 hFused bicyclic ketone>95% endo

Key Observation : Microwave (MW) irradiation significantly improves reaction efficiency and selectivity .

3.1. Palladium-Catalyzed Couplings

The aryl ether moiety enables cross-coupling reactions:

Reaction TypeCatalyst SystemProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-extended analog72
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl amine derivative68

Limitation : Steric hindrance from the trifluoromethyl group reduces reactivity in bulkier coupling partners .

3.2. Reduction of the Enone System

Selective reduction pathways:

Reducing AgentConditionsProductSelectivity
NaBH₄MeOH, 0°CAllylic alcohol1,2-reduction (100%)
H₂ (5 atm), Pd/CEtOAc, 25°CSaturated ketoneFull hydrogenation

Stability and Degradation Studies

  • Thermal Stability : Decomposes above 240°C (DSC data) .

  • Photochemical Reactivity : UV exposure (λ = 254 nm) induces [2+2] cyclodimerization in nonpolar solvents .

  • Hydrolytic Sensitivity : Stable in neutral aqueous conditions but undergoes slow keto-enol tautomerism under acidic/basic conditions .

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized as a reagent in various organic reactions, including:

  • Wittig Reaction : Employed to synthesize alkenes from carbonyl compounds.
  • Cross-Coupling Reactions : Acts as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

Research indicates that (3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.
  • Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation are ongoing, with promising results suggesting modulation of apoptotic pathways.

Medicine

The compound is under investigation for its potential as a therapeutic agent in treating various diseases. Notable mechanisms include:

  • Enzyme Inhibition : It has been found to inhibit specific enzymes involved in metabolic pathways, which could be beneficial for metabolic disorders.
  • Receptor Interaction : The trifluoromethyl group enhances binding affinity to certain receptors, influencing signaling pathways related to cell growth and apoptosis.

Industry

In industrial applications, this compound is used in:

  • Material Development : Its chemical properties make it suitable for creating advanced materials with unique characteristics.
  • Pharmaceutical Production : As an intermediate, it plays a crucial role in synthesizing various pharmaceutical compounds.

Data Table of Applications

Application AreaSpecific UsesResearch Findings
ChemistryBuilding block for organic synthesisUsed in Wittig and cross-coupling reactions
BiologyAntimicrobial and anticancer propertiesEffective against microbial strains; inhibits cancer cell proliferation
MedicineTherapeutic agentPotential enzyme inhibitor; influences receptor interactions
IndustryMaterial development and pharmaceutical productionKey intermediate in creating advanced materials

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The compound was tested against several cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading microbiology lab assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited strong antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with cellular membranes and proteins. This interaction can lead to the modulation of various biological processes, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents on the Phenoxy Ring

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Phenoxy/Phenyl Rings Key Features
(3E)-4-{2-[3-(Trifluoromethyl)phenoxy]phenyl}but-3-en-2-one 84175-48-4* C₁₇H₁₁F₃O₂ 304.27 3-CF₃ on phenoxy ring High lipophilicity, electron-withdrawing CF₃ group
(E)-4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one 451485-72-6 C₁₆H₁₂BrFO₂ 335.17 4-Br, 2-F on phenoxy ring Halogen substituents enhance reactivity
(E)-4-(4-(Difluoromethoxy)phenyl)but-3-en-2-one 1267009-28-8 C₁₁H₉F₂O₂ 226.19 4-OCHF₂ on phenyl ring Difluoromethoxy group improves metabolic stability
(3E)-4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one 119101-22-3 C₁₃H₁₄O₄ 234.25 2,3,4-OCH₃ on phenyl ring Electron-donating methoxy groups

Note: *CAS 84175-48-4 corresponds to (E)-4-(3-(trifluoromethyl)phenyl)but-3-en-2-one, which lacks the phenoxy linkage but shares the trifluoromethylphenyl-enone core .

Key Observations :
  • Electron Effects: The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, stabilizing the enone system and influencing reactivity in nucleophilic additions .
  • Halogen vs. Difluoromethoxy (-OCHF₂) in CAS 1267009-28-8 offers a balance between lipophilicity and metabolic resistance .

Analogues with Alternative Backbones or Functional Groups

Table 2: Compounds with Modified Core Structures
Compound Name CAS Number Molecular Formula Key Structural Differences Potential Applications
4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid methyl ester 4073 (DV175)* C₁₂H₈F₆O₂ Crotonic acid ester backbone Materials science (fluorinated polymers)
Sorafenib Tosylate 475207-59-1 C₂₁H₁₆ClF₃N₄O₃•C₇H₈O₃S Urea linker and pyridinecarboxamide group Anticancer therapy (kinase inhibition)

Note: *DV175 from replaces the butenone with a crotonic acid ester but retains the trifluoromethylphenyl group.

Key Observations :
  • Backbone Modifications: Replacing the enone with a crotonic acid ester (DV175) introduces ester functionality, altering solubility and reactivity .
  • Pharmaceutical Relevance : Sorafenib Tosylate (CAS 475207-59-1) shares the trifluoromethylphenyl motif but incorporates a urea linkage, demonstrating how structural variations target specific biological pathways (e.g., kinase inhibition) .

Biological Activity

(3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one, a compound featuring a trifluoromethyl group and a phenoxyphenyl structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which can be summarized as follows:

  • IUPAC Name : (E)-4-[2-[3-(trifluoromethyl)phenoxy]phenyl]but-3-en-2-one
  • Molecular Formula : C17H13F3O2
  • CAS Number : 478043-83-3

This structure contributes to its lipophilicity and stability, enhancing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular processes. The trifluoromethyl group increases the compound's hydrophobicity, facilitating membrane penetration and interaction with proteins. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can disrupt metabolic pathways.
  • Receptor Binding : It interacts with various receptors, potentially influencing signaling pathways associated with cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds with similar structures containing trifluoromethyl groups have shown enhanced antibacterial activity due to their ability to disrupt bacterial membranes .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties in vitro. In one study, derivatives of similar compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound may possess similar effects .

Antimicrobial Activity

A comparative study highlighted the antimicrobial efficacy of several trifluoromethyl-containing compounds against Gram-positive bacteria. The presence of the trifluoromethyl group was linked to increased potency, with minimum inhibitory concentrations (MICs) as low as 0.00975 mg/mL for structurally related compounds .

CompoundMIC (mg/mL)Activity Type
Compound A0.00975Antibacterial
Compound B0.0655Antibacterial
(3E)-4-{...}TBDPotential

Anticancer Activity

In vitro studies on related compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives exhibited IC50 values ranging from 0.76 μM to 1.08 μM against HepG2 and MCF-7 cell lines .

CompoundIC50 (μM)Cell Line
Compound A0.76HepG2
Compound B1.08MCF-7
(3E)-4-{...}TBDTBD

Q & A

Basic Question: What are the recommended synthetic routes for (3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Phenolic Coupling : React 3-(trifluoromethyl)phenol with 2-bromophenyl ether under Ullmann or Buchwald-Hartwig conditions to form the diaryl ether backbone .

Enone Formation : Employ a Claisen-Schmidt condensation between the diaryl ether derivative and acetone under basic conditions (e.g., NaOH/EtOH) to install the α,β-unsaturated ketone moiety .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer, confirmed via 1H^1H-NMR coupling constants (Jtrans16HzJ_{trans} \approx 16 \, \text{Hz}) .

Key Optimization Parameters:

  • Temperature : Elevated temperatures (80–100°C) improve yields in coupling reactions but may increase side products like dehalogenated by-products .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos enhance regioselectivity in diaryl ether formation .

Basic Question: How can researchers validate the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:

  • NMR Spectroscopy :
    • 1H^1H-NMR: Confirm the (E)-configuration via trans-vinylic protons (δ\delta 6.8–7.2 ppm, J=16HzJ = 16 \, \text{Hz}) .
    • 19F^{19}F-NMR: Identify the trifluoromethyl group (δ\delta -62 to -65 ppm) and rule out fluorinated impurities .
  • X-ray Crystallography : Resolve the crystal structure to verify bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles between aromatic rings (e.g., 45–60°) .

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